molecular formula C16H18N4O2 B2378848 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 2034296-93-8

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2378848
CAS No.: 2034296-93-8
M. Wt: 298.346
InChI Key: LOGGSGDPMYSCGS-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
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Biological Activity

The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide is a novel pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex heterocyclic structure that includes a cyclopentane ring fused with a pyridazine moiety. The synthesis typically involves multi-step organic reactions, often starting from simpler pyridazine derivatives and incorporating various functional groups to enhance biological activity.

Synthesis Overview

  • Starting Materials : Pyridazine derivatives and appropriate aldehydes.
  • Reagents : Common reagents include bases like sodium ethoxide or potassium carbonate.
  • Conditions : Reactions are generally carried out under reflux conditions in solvents such as ethanol or dimethylformamide (DMF).
  • Purification : Final products are purified using recrystallization or column chromatography.

Biological Activity

The biological evaluation of this compound has indicated several promising activities:

Anticancer Properties

Research has demonstrated that derivatives of pyridazinones, including this compound, exhibit significant anti-proliferative effects against various cancer cell lines. A study showed that certain pyridazinone derivatives could inhibit the growth of human colon carcinoma cells (HCT116) with IC50 values indicating effective cytotoxicity at low concentrations .

Cell Line IC50 (µM) Mechanism of Action
HCT116<10Induction of apoptosis
SH-SY5Y<15Cell cycle arrest

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, although specific mechanisms remain to be elucidated.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could interact with various receptors that regulate cell proliferation and survival pathways.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on HCT116 cells under conditions mimicking inflammation. Results indicated enhanced cytotoxicity when combined with pro-inflammatory mediators like serotonin .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound in tumor-bearing mice. Data suggested significant tumor reduction compared to controls.

Properties

IUPAC Name

2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11(16(22)18-10-13-6-2-3-8-17-13)20-15(21)9-12-5-4-7-14(12)19-20/h2-3,6,8-9,11H,4-5,7,10H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGGSGDPMYSCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)N2C(=O)C=C3CCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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